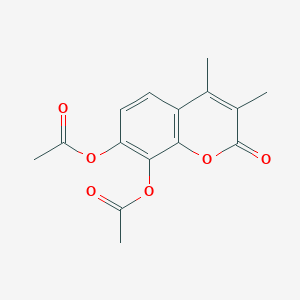
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone, also known as DNM-2, is a synthetic compound that has been studied for its potential use in scientific research. DNM-2 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves its interaction with the dopamine transporter. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone binds to the transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine signaling can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to increase dopamine levels in the brain. Additionally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been shown to have potential neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone in lab experiments is its high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation is that (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
将来の方向性
There are several future directions for research on (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone. One area of interest is its potential use as a treatment for depression and other mood disorders. Additionally, further research is needed to understand the long-term effects of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone on brain function and behavior. Finally, (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone could be used in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems in the brain.
合成法
The synthesis of (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base catalyst to form 3,4-dimethoxyphenyl-2-naphthol. This intermediate is then reacted with 4-chlorobutanoyl chloride in the presence of a base catalyst to form (3,4-dimethoxyphenyl)(8-chloro-4-methoxy-1-naphthyl)methanone. Finally, the chlorine atom is replaced with a hydroxyl group using a palladium-catalyzed reaction with sodium borohydride to yield (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone.
科学的研究の応用
(3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes (3,4-dimethoxyphenyl)(8-hydroxy-4-methoxy-1-naphthyl)methanone a potential tool for studying the role of dopamine in various physiological and pathological conditions.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-(8-hydroxy-4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-23-16-10-8-14(19-13(16)5-4-6-15(19)21)20(22)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUFIZIMWCLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358842 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5915-42-4 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)(8-hydroxy-4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)